molecular formula C19H20N2O4S2 B2502603 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide CAS No. 895451-81-7

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide

Cat. No.: B2502603
CAS No.: 895451-81-7
M. Wt: 404.5
InChI Key: QOJRAUBAQHFXFY-FMQUCBEESA-N
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Description

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide is an organic compound that features a benzo[d]thiazole core with an ethyl and methoxy substituent, and a tosylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the ethyl and methoxy groups: These substituents can be introduced via alkylation and methylation reactions, respectively.

    Formation of the tosylacetamide group: This involves the reaction of the benzo[d]thiazole derivative with tosyl chloride and acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole core or the tosylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It could also serve as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole core can engage in π-π stacking interactions, while the tosylacetamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide: shares similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its tosylacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-4-21-18-15(25-3)6-5-7-16(18)26-19(21)20-17(22)12-27(23,24)14-10-8-13(2)9-11-14/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJRAUBAQHFXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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